N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

This 2-carboxamide positional isomer is essential for accurate SAR matrix construction—generic 4-carboxamide analogs cannot replicate its conformational ensemble or target recognition. With a distinct 3-chlorophenyl halogen-bonding profile and thiophene-2-sulfonyl lipophilicity, it serves as a reference standard for HPLC/LC-MS method development and computational docking validation. Ensure positional integrity in STAT3, M5 muscarinic, or LCE projects by sourcing the authentic isomer, not a generic substitute.

Molecular Formula C16H17ClN2O3S2
Molecular Weight 384.9 g/mol
CAS No. 1049831-78-8
Cat. No. B6493528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
CAS1049831-78-8
Molecular FormulaC16H17ClN2O3S2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H17ClN2O3S2/c17-12-5-3-6-13(11-12)18-16(20)14-7-1-2-9-19(14)24(21,22)15-8-4-10-23-15/h3-6,8,10-11,14H,1-2,7,9H2,(H,18,20)
InChIKeyMQSHWCWHQLDCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS 1049831-78-8): Chemical Identity and Scaffold Context


N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS 1049831-78-8) is a synthetic small molecule (C16H17ClN2O3S2, MW 384.9 g/mol) belonging to the arylsulfonyl-piperidine-carboxamide class. Its structure comprises a piperidine-2-carboxamide core bearing a thiophene-2-sulfonyl group at the piperidine nitrogen and a 3-chlorophenyl substituent at the amide nitrogen. [1] Compounds within this scaffold class have been claimed in patent literature as inhibitors of STAT3, muscarinic acetylcholine receptor M5, and long-chain fatty acyl elongase (LCE), indicating broad but target-specific pharmacological relevance. [2][3] The 2-carboxamide positional isomerism distinguishes this compound from the more commonly cataloged 4-carboxamide analogs and introduces distinct conformational constraints with potential consequences for target recognition. [1]

Why N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substitution of N-(3-chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide with a generic arylsulfonyl-piperidine-carboxamide analog carries substantial risk of altered pharmacological outcome due to three structural variables proven to impact bioactivity in this scaffold class: (1) carboxamide position on the piperidine ring (2- vs. 4-), which dictates the spatial orientation of the amide pharmacophore and alters the compound's conformational ensemble [1]; (2) chlorine substitution pattern on the phenyl ring (3-Cl vs. 2-Cl or 4-Cl), which modulates electronic distribution, dipole moment, and hydrogen-bond acceptor capacity of the aryl moiety [2]; and (3) the thiophene-2-sulfonyl group itself, where replacement with phenylsulfonyl or 5-chlorothiophene-sulfonyl alters both lipophilicity and sulfur-mediated polar interactions. [3] These structural features co-determine target binding, selectivity, and metabolic stability, meaning that generic substitution without confirmatory assay data can invalidate experimental conclusions.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide (CAS 1049831-78-8) Versus Closest Analogs


Carboxamide Positional Isomerism: 2-Carboxamide vs. 4-Carboxamide Conformational and Predicted Binding Impact

The target compound bears the carboxamide at the piperidine 2-position, whereas the closest commercially available analog—N-(3-chlorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide—bears it at the 4-position. [1] This positional difference fundamentally alters the spatial relationship between the amide NH/CO and the sulfonyl group. In the 2-isomer, the carboxamide is vicinal to the sulfonamide nitrogen, creating a constrained gauche interaction that orients the 3-chlorophenyl ring into a distinct trajectory relative to the thiophene-sulfonyl group. In the 4-isomer, the 1,4-disposition allows greater conformational freedom and a more extended pharmacophore. Calculated XLogP3 values for the 2-chlorophenyl-4-carboxamide analog (CID 7733233) are reported as 3.0 with 4 rotatable bonds; the 2-carboxamide isomer is predicted to have a lower effective rotatable bond count due to the vicinal sulfonamide-carboxamide interaction, potentially reducing entropic penalty upon target binding. [2] No direct head-to-head bioactivity comparison is available in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Chlorine Substitution Position: 3-Chlorophenyl vs. 2-Chlorophenyl Electronic and Steric Differentiation

The target compound carries a 3-chlorophenyl substituent, whereas the PubChem-indexed analog CID 7733233 bears a 2-chlorophenyl group (in addition to being a 4-carboxamide). [1] The meta-chlorine (3-position) exerts an electron-withdrawing inductive effect (-I) without the steric ortho effect present in the 2-chloro isomer. This electronic difference alters the aryl ring's electron density profile, affecting potential π-stacking interactions and halogen bonding capacity at the chlorine. The 3-Cl substitution pattern also eliminates the intramolecular hydrogen-bonding possibility between the amide NH and ortho-chlorine that can occur in 2-chloroanilides, which has been documented to stabilize specific conformations in related benzamide structures. No head-to-head bioactivity comparison exists for this specific compound pair.

Medicinal Chemistry Electronic Effects Halogen Bonding

Scaffold-Level Target Engagement: Arylsulfonyl-Piperidine-Carboxamide Class as STAT3 Pathway Inhibitors

The arylsulphonamidyl thiophene amide scaffold, to which the target compound belongs, has been characterized in peer-reviewed literature as an inhibitor of IL-6-induced STAT3 transcriptional activity. [1] Specifically, a structurally related arylsulphonamidyl thiophene amide (STAT3 Inhibitor XVI, CAS 1260364-43-9) demonstrated EC50 = 15 µM for reduction of STAT3 transcriptional activity in a luciferase reporter assay in HeLa cells, with selectivity over STAT1 phosphorylation at 10–30 µM in HeLa cells and 30–100 µM in MDA-MB-231 breast cancer cells. [1] While this data is for a different substitution pattern on the thiophene and piperidine, it establishes the class-level pharmacological potential of the thiophene-sulfonyl-piperidine-carboxamide scaffold. The target compound, with its 3-chlorophenyl and 2-carboxamide configuration, represents a distinct chemical entry point within this pharmacologically validated scaffold class. Direct bioactivity data for CAS 1049831-78-8 has not been located in public databases.

Cancer Biology STAT3 Signaling Inflammation

Patent Landscape: Arylsulfonyl Piperidine Carboxamides Claimed as Muscarinic M5 and LCE Inhibitors

Recent patent literature explicitly claims arylsulfonyl-piperidine-carboxamide compounds as inhibitors of muscarinic acetylcholine receptor M5 (AU2021293583A1) [1] and long-chain fatty acyl elongase (LCE, US8367698). [2] In AU2021293583A1, exemplified compounds include N-5-benzothiazolyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and related analogs, establishing that the thiophene-sulfonyl-piperidine-carboxamide core is a privileged scaffold for transmembrane protein target engagement. The target compound's 3-chlorophenyl-2-carboxamide combination is structurally distinct from any specifically exemplified compound in these patents, potentially offering novel intellectual property space or target selectivity. No quantitative IC50 or Ki data for the specific target compound appear in these patent documents.

Neuroscience Metabolic Disease Patent Analysis

Recommended Application Scenarios for N-(3-Chlorophenyl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies on Piperidine-2-Carboxamide Scaffolds for STAT3 or Muscarinic M5 Targets

This compound serves as a specific SAR probe for the 2-carboxamide positional isomer within the arylsulfonyl-piperidine-carboxamide class. Its distinct 3-chlorophenyl-2-carboxamide configuration cannot be replicated by the more commonly available 4-carboxamide analogs. [1] Researchers exploring how carboxamide position affects STAT3 inhibition (established scaffold activity: EC50 = 15 µM for a related analog [2]) or muscarinic M5 antagonism [3] should use this specific compound to maintain positional integrity in their SAR matrix.

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Characterized Input Structures

The 4-carboxamide positional isomer has been analytically characterized by 1H NMR (500 MHz, DMSO-d6), providing a reference point for structural validation. [1] The 2-carboxamide target compound, with its distinct conformational profile due to vicinal sulfonamide-carboxamide interaction, offers a valuable comparator for computational studies investigating the impact of regioisomerism on docking poses, binding free energy predictions, and molecular dynamics trajectories. Procurement of the authentic 2-carboxamide isomer is essential for experimental validation of computational predictions.

Chemical Biology Probe Development Targeting the Thiophene-Sulfonyl-Piperidine Pharmacophore

The scaffold has been claimed across multiple therapeutic target classes including STAT3 transcription factors, muscarinic M5 receptors, and LCE enzymes. [2][3] The 3-chlorophenyl substituent provides a distinct halogen-bonding profile compared to the 4-fluorophenyl analog (CAS 1098687-79-6) or the 2-methanesulfonylphenyl analog (CAS 1097645-48-1). This compound is suitable as a starting point for chemoproteomic profiling or affinity-based target deconvolution studies aimed at identifying the molecular target(s) of this underexplored scaffold subset.

Analytical Method Development and Reference Standard Procurement

As a well-defined small molecule with a unique CAS registry number (1049831-78-8), molecular formula (C16H17ClN2O3S2), and distinct InChI, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in pharmaceutical analysis. [1] Its structural differentiation from the 4-carboxamide isomer (characterized by SpectraBase [1]) provides a basis for developing separation methods capable of resolving positional isomers—a common requirement in pharmaceutical quality control.

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